Chemical structure of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
Chemical structure of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
An In-Depth Technical Guide to tert-Butyl 2-(prop-2-yn-1-yloxy)acetate: Structure, Synthesis, and Applications
Executive Summary
tert-Butyl 2-(prop-2-yn-1-yloxy)acetate is a bifunctional molecule of significant interest in chemical synthesis, materials science, and drug development. Its structure is characterized by two key reactive sites: a terminal alkyne amenable to click chemistry and an acid-labile tert-butyl ester that serves as a protecting group for a carboxylic acid. This unique combination allows for its use as a versatile linker, enabling the conjugation of various molecular entities. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol with mechanistic insights, an analysis of its chemical reactivity, and its applications, particularly in the realm of bioconjugation and drug delivery.
Molecular Structure and Physicochemical Properties
The utility of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate stems directly from its distinct molecular architecture, which integrates three essential functional components: a propargyl group, an ether linkage, and a tert-butyl ester.
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Propargyl Group (C≡CH): The terminal alkyne is the molecule's primary reactive handle for covalent modification. It is a cornerstone functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction widely known as "click chemistry".[1]
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Ether Linkage (-O-CH₂-): This stable ether bond connects the propargyl moiety to the acetate backbone, providing chemical robustness under a wide range of conditions.
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tert-Butyl Ester (-C(O)O-C(CH₃)₃): The bulky tert-butyl group provides steric protection for the carboxylic acid. This ester is stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions to unmask the parent carboxylic acid, a common strategy in multi-step synthesis and prodrug design.[2]
Chemical Structure
Physicochemical and Spectroscopic Data
The key properties of the molecule are summarized below, providing essential data for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 339531-55-4 | [3][4] |
| Molecular Formula | C₉H₁₄O₃ | [3][4] |
| Molecular Weight | 170.21 g/mol | [3][4] |
| Physical Form | Liquid | [5] |
| SMILES | O=C(OC(C)(C)C)COCC#C | [3] |
| InChI Key | SUOOPKUCCQIHHH-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [3] |
| LogP (calculated) | 0.9779 | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
Synthesis and Mechanistic Rationale
The most efficient and common method for preparing tert-Butyl 2-(prop-2-yn-1-yloxy)acetate is via the Williamson ether synthesis.[6] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7][8]
Retrosynthetic Analysis & Strategy
The logical disconnection for this molecule is at the ether bond. This presents two possible synthetic routes:
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Path A: Reaction of tert-butyl glycolate alkoxide with a propargyl halide.
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Path B: Reaction of propargyl alkoxide with a tert-butyl haloacetate.
Path A is strategically superior. The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[8] Propargyl halides (e.g., propargyl bromide) are primary halides and thus excellent substrates for Sₙ2 reactions. Conversely, tert-butyl haloacetates, while having a primary carbon bearing the halide, are sterically more demanding. Therefore, using the less hindered electrophile, propargyl bromide, ensures a higher yield and minimizes competing elimination reactions.[6]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis starting from tert-butyl 2-hydroxyacetate and propargyl bromide.
Materials:
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tert-Butyl 2-hydroxyacetate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Propargyl bromide, 80% solution in toluene
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-hydroxyacetate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes.
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Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[8] Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.
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-
Alkylation: After stirring for 30 minutes at 0 °C, add propargyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Causality Insight: The newly formed alkoxide acts as a potent nucleophile, attacking the primary carbon of propargyl bromide in a classic Sₙ2 fashion, displacing the bromide and forming the desired ether linkage.[6] A slight excess of the alkylating agent ensures complete consumption of the alkoxide.
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-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
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Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Causality Insight: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates the alkoxide, preventing side reactions during extraction.
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-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of the target compound.
Chemical Reactivity and Applications
The bifunctional nature of this molecule dictates its primary applications as a heterobifunctional linker.
The Propargyl Group: Click Chemistry
The terminal alkyne is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole ring, covalently linking the alkyne-containing molecule to an azide-modified partner.
Mechanism: The reaction proceeds via a copper(I)-acetylide intermediate which then reacts with the azide in a stepwise manner to form the triazole product. The reaction is highly specific, high-yielding, and tolerant of a vast array of other functional groups, making it exceptionally powerful for bioconjugation.
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The tert-Butyl Ester: Acid-Labile Protecting Group
The tert-butyl ester is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to reveal a free carboxylic acid.
Mechanism: The cleavage proceeds via a stable tert-butyl carbocation. The acid protonates the carbonyl oxygen, making the ester more susceptible to cleavage. The C-O bond breaks, releasing the carboxylic acid and the tert-butyl cation, which is then quenched to form isobutylene gas. This lability is a key feature in prodrug design, where an active carboxylic acid drug can be masked to improve properties like cell permeability.[2]
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
Safety and Handling
Based on data for the compound and its structural analogs, appropriate safety precautions are necessary.
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Hazards: The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] It is also classified as a combustible liquid.
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Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing vapors.
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen) to prevent degradation. Keep away from heat, sparks, and open flames.[10]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
tert-Butyl 2-(prop-2-yn-1-yloxy)acetate is a strategically designed molecular tool. Its orthogonal reactive handles—the alkyne for "clicking" and the acid-labile ester for "unmasking"—provide researchers in drug development and materials science with a reliable and versatile linker. Understanding its synthesis through the mechanistically sound Williamson ether synthesis and appreciating the distinct reactivity of its functional groups are key to leveraging its full potential in creating novel conjugates and complex molecular systems.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis.[Link][8]
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NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate.[Link][10]
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Sial. tert-Butyl Acetate CAS No 540-88-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.[Link][9]
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Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chem. Soc. Rev., 2024,53, 1856-1917. [Link][2]
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